molecular formula C20H26ClN5O4 B2887671 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-19-6

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2887671
CAS No.: 1105244-19-6
M. Wt: 435.91
InChI Key: RAQMPEOYWSSOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chlorophenoxy, hydroxypropyl, and diethylamino groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the purine core.

    Addition of the hydroxypropyl group: This can be accomplished through an epoxide ring-opening reaction with a suitable hydroxypropylating agent.

    Incorporation of the diethylamino group: This step typically involves the alkylation of the purine core with a diethylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution of the diethylamino group can lead to various alkylated or aminated derivatives.

Scientific Research Applications

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: The chlorophenoxy and diethylamino groups may interact with specific receptors, modulating their activity.

    Inhibiting enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Modulating signaling pathways: The hydroxypropyl group may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(methylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylamino group instead of a diethylamino group.

    7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylamino group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O4/c1-5-25(6-2)19-22-17-16(18(28)24(4)20(29)23(17)3)26(19)11-13(27)12-30-15-10-8-7-9-14(15)21/h7-10,13,27H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMPEOYWSSOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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